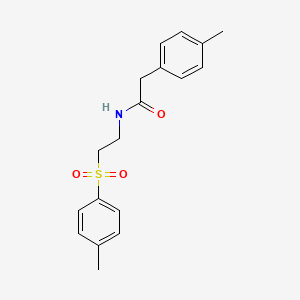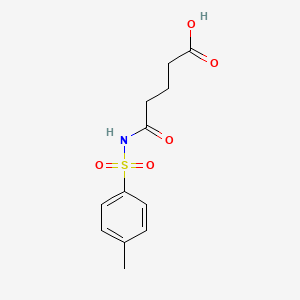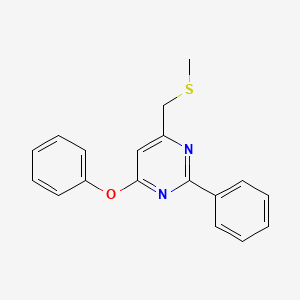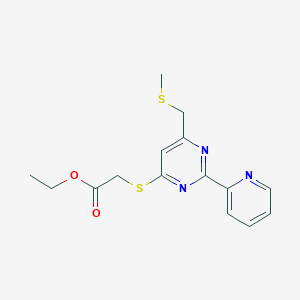![molecular formula C21H19NOS2 B3140453 N-(3,5-dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide CAS No. 477887-17-5](/img/structure/B3140453.png)
N-(3,5-dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide
Vue d'ensemble
Description
N-(3,5-Dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thiochromene family, which consists of sulfur-containing heterocyclic compounds. The presence of multiple functional groups, including a carboxamide group and a methylated phenyl ring, makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide typically involves multiple steps, starting with the construction of the thiochromene core. One common approach is the cyclization of appropriately substituted thiophenes with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,5-dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(3,5-dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in various therapeutic contexts.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a component in chemical formulations. Its unique properties make it suitable for a range of applications, from pharmaceuticals to advanced materials.
Mécanisme D'action
The mechanism by which N-(3,5-dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact mechanism may vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
N-(3,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
2-(3,5-dimethylphenyl)-N,N-diisopropyl-3-{2-[ (4-{4-[(methylsulfonyl)amino]phenyl}butyl)amino]ethyl}-1H-indole-5-carboxamide
Uniqueness: N-(3,5-dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide stands out due to its unique structural features, such as the presence of the thiochromene core and the specific arrangement of substituents
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS2/c1-12-4-5-18-17(9-12)20-15(11-24-18)10-19(25-20)21(23)22-16-7-13(2)6-14(3)8-16/h4-10H,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYKDNZXJPKMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B3140406.png)

![2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3140419.png)
![4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B3140424.png)
![3-phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3140431.png)
![1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate](/img/structure/B3140437.png)
![8-methyl-N-[4-(trifluoromethoxy)phenyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B3140457.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140461.png)
![Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B3140472.png)
